molecular formula C19H21ClN6O2 B3009989 ethyl 4-(1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate CAS No. 890938-38-2

ethyl 4-(1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate

Cat. No.: B3009989
CAS No.: 890938-38-2
M. Wt: 400.87
InChI Key: ITZVROGFQOXKRV-UHFFFAOYSA-N
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Description

Ethyl 4-(1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound is characterized by its unique structure, which includes a piperazine ring, a pyrazolo[3,4-d]pyrimidine core, and a chloro-substituted phenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of ethyl 4-(1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the chloro-substituted phenyl group: This step often involves a substitution reaction where a chloro group is introduced to the phenyl ring.

    Attachment of the piperazine ring: This is usually done through a nucleophilic substitution reaction where the piperazine ring is attached to the pyrazolo[3,4-d]pyrimidine core.

    Esterification: The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Ethyl 4-(1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The chloro group on the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-(1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of ethyl 4-(1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s activity.

Comparison with Similar Compounds

Ethyl 4-(1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate can be compared with other similar compounds, such as:

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their biological activities.

    Piperazine derivatives: Compounds with a piperazine ring can have diverse biological activities and are used in various therapeutic applications.

    Chloro-substituted phenyl compounds: These compounds have a chloro group on the phenyl ring, which can influence their chemical reactivity and biological properties.

The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.

Biological Activity

Ethyl 4-(1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate (CAS Number: 890938-38-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C19H21ClN6O2
  • Molecular Weight : 400.9 g/mol
  • Structure : It consists of a piperazine ring linked to a pyrazolo[3,4-d]pyrimidine core, which is further substituted with a chloro-methylphenyl group.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets within the body. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, leading to altered cell proliferation and apoptosis.
  • Receptor Modulation : It can act as an antagonist or agonist at various receptors, influencing processes such as inflammation and cancer progression.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Antitumor Activity :
    • The compound has shown potential in inhibiting tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest.
    • In vitro studies demonstrated significant cytotoxic effects against human cancer cell lines, suggesting its role as a candidate for anticancer therapy.
  • Antiviral Properties :
    • Preliminary research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit antiviral activity against certain viral strains, potentially making this compound useful in treating viral infections.
  • Anti-inflammatory Effects :
    • The compound has been reported to reduce inflammatory markers in animal models, indicating its potential use in treating inflammatory diseases.

Research Findings and Case Studies

Several studies have explored the biological activity of similar compounds within the pyrazolo family, providing insights into the potential applications of this compound:

StudyFindings
Demonstrated that pyrazolo derivatives inhibit HIV-1 non-nucleoside reverse transcriptase.
Reported antimicrobial activity against multidrug-resistant Staphylococcus aureus with MIC values between 4–8 μg/mL.
Highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines through selective protein inhibition.

These findings suggest that this compound could be a valuable scaffold for developing new therapeutic agents targeting various diseases.

Properties

IUPAC Name

ethyl 4-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN6O2/c1-3-28-19(27)25-8-6-24(7-9-25)17-15-11-23-26(18(15)22-12-21-17)16-10-14(20)5-4-13(16)2/h4-5,10-12H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZVROGFQOXKRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC=NC3=C2C=NN3C4=C(C=CC(=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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